molecular formula C9H20N2O3S B1464103 4-methyl-N-(3-sulfamoylpropyl)pentanamide CAS No. 1250682-57-5

4-methyl-N-(3-sulfamoylpropyl)pentanamide

Cat. No.: B1464103
CAS No.: 1250682-57-5
M. Wt: 236.33 g/mol
InChI Key: HPNPGEPGJMAJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3-sulfamoylpropyl)pentanamide is a synthetic compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-methyl-N-(3-sulfamoylpropyl)pentanamide involves several steps. One common method includes the reaction of 4-methylpentanoyl chloride with 3-aminopropylsulfonamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-sulfamoylpropyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-N-(3-sulfamoylpropyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-8(2)4-5-9(12)11-6-3-7-15(10,13)14/h8H,3-7H2,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNPGEPGJMAJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NCCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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